

# Tricaproin in the Development of Nanostructured Lipid Carriers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |  |
|----------------------|------------|-----------|--|--|--|
| Compound Name:       | Tricaproin |           |  |  |  |
| Cat. No.:            | B052981    | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Nanostructured Lipid Carriers (NLCs) represent an advanced generation of lipid-based nanoparticles, offering significant advantages for drug delivery.[1][2][3] Composed of a blend of solid and liquid lipids, NLCs exhibit improved drug loading capacity, enhanced stability, and controlled release profiles compared to their predecessors, Solid Lipid Nanoparticles (SLNs).[1] [4] The incorporation of a liquid lipid, such as **tricaproin**, into the solid lipid matrix creates a less ordered, imperfect crystal structure. This amorphous matrix provides more space to accommodate drug molecules, thereby increasing entrapment efficiency and minimizing drug expulsion during storage.

**Tricaproin**, a triglyceride of caproic acid, is a valuable liquid lipid for NLC formulations due to its biocompatibility and ability to solubilize a wide range of active pharmaceutical ingredients (APIs). This application note provides a detailed overview of the role of **tricaproin** in NLC development, including experimental protocols for formulation and characterization, and summarizes key quantitative data from relevant studies.

# **Advantages of Using Tricaproin in NLCs**

The inclusion of **tricaproin** as the liquid lipid in NLC formulations offers several key benefits:



- Enhanced Drug Solubility and Loading: **Tricaproin** can effectively dissolve lipophilic drugs, leading to higher drug loading within the lipid matrix.
- Improved Entrapment Efficiency: The disordered matrix created by the combination of a solid lipid and tricaproin minimizes drug leakage.
- Increased Stability: The imperfect crystal lattice of NLCs prevents the polymorphic transitions that can occur in SLNs, leading to better physical stability over time.
- Controlled and Sustained Release: The solid matrix of the NLCs, plasticized by tricaproin, allows for the controlled and prolonged release of the encapsulated drug.
- Biocompatibility and Biodegradability: Tricaproin is a physiologically acceptable lipid, making it suitable for various routes of administration.

# **Applications of Tricaproin-Based NLCs**

NLCs formulated with **tricaproin** are versatile platforms for the delivery of a wide array of therapeutic agents. Potential applications span various fields:

- Pharmaceuticals: Delivery of anticancer drugs, anti-inflammatory agents, and poorly watersoluble drugs for oral, topical, and parenteral administration.
- Cosmeceuticals: Encapsulation of active ingredients like antioxidants and vitamins for enhanced skin penetration and stability in cosmetic formulations.
- Nutraceuticals: Improved bioavailability of dietary supplements and functional food ingredients.

# **Experimental Protocols**

This section provides detailed methodologies for the preparation and characterization of **tricaproin**-based NLCs. The following protocols are based on established methods reported in the literature.

# Protocol 1: Preparation of Tricaproin-Based NLCs by High-Pressure Homogenization (HPH)



This is a widely used, scalable method for producing NLCs.

#### Materials:

- Solid Lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)
- Liquid Lipid: Tricaproin
- Drug (API)
- Surfactant (e.g., Tween® 80, Poloxamer 188)
- Co-surfactant (optional, e.g., soy lecithin)
- Purified Water

#### Procedure:

- Lipid Phase Preparation:
  - Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
  - Add tricaproin and the drug to the molten solid lipid. Stir until a clear, homogenous lipid phase is obtained.
- Aqueous Phase Preparation:
  - Dissolve the surfactant and co-surfactant in purified water.
  - Heat the aqueous phase to the same temperature as the lipid phase.
- Pre-emulsion Formation:
  - Disperse the hot lipid phase into the hot aqueous phase under high-speed stirring (e.g., using an Ultra-Turrax®) for 5-10 minutes to form a coarse oil-in-water emulsion.
- High-Pressure Homogenization:
  - Immediately subject the hot pre-emulsion to high-pressure homogenization.



- Perform 3-5 homogenization cycles at a pressure of 500-1500 bar. The temperature should be maintained above the melting point of the solid lipid.
- Cooling and NLC Formation:
  - Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring. This allows the lipid to recrystallize and form the NLCs.
- Storage:
  - Store the NLC dispersion at 4°C.

Experimental Workflow for NLC Preparation



Click to download full resolution via product page



Caption: Workflow for preparing tricaproin-based NLCs.

# **Protocol 2: Characterization of Tricaproin-Based NLCs**

- 1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:
- Principle: Dynamic Light Scattering (DLS) for size and PDI, and Laser Doppler Velocimetry for zeta potential.
- Procedure:
  - Dilute the NLC dispersion with purified water to an appropriate concentration.
  - Analyze the sample using a Zetasizer or similar instrument at 25°C.
  - Perform measurements in triplicate.
- 2. Entrapment Efficiency (EE) and Drug Loading (DL):
- Principle: Separation of free drug from the NLCs followed by quantification of the drug.
- Procedure:
  - Use an ultrafiltration-centrifugation method (e.g., Amicon® Ultra filters).
  - Place a known amount of the NLC dispersion into the filter device and centrifuge.
  - Quantify the amount of free drug in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
  - Calculate EE and DL using the following equations:
    - EE (%) = [(Total Drug Free Drug) / Total Drug] x 100
    - DL (%) = [(Total Drug Free Drug) / Total Lipid Weight] x 100
- 3. Morphological Examination:
- Principle: Visualization of the NLCs using electron microscopy.



#### • Procedure:

- Transmission Electron Microscopy (TEM): Place a drop of the diluted NLC dispersion on a carbon-coated copper grid, negatively stain with phosphotungstic acid, and allow to air dry before imaging.
- Scanning Electron Microscopy (SEM): Lyophilize the NLC dispersion and coat the powder with gold before imaging.

#### 4. In Vitro Drug Release Study:

• Principle: Dialysis bag method to assess the release of the drug from the NLCs over time.

#### Procedure:

- Place a known amount of the NLC dispersion into a dialysis bag with a suitable molecular weight cut-off.
- Suspend the dialysis bag in a release medium (e.g., phosphate-buffered saline with a surfactant to maintain sink conditions) at 37°C with constant stirring.
- At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
- Analyze the drug concentration in the withdrawn samples.

#### Characterization Workflow for NLCs



Click to download full resolution via product page



Caption: Characterization workflow for tricaproin NLCs.

# **Quantitative Data Summary**

The following tables summarize typical quantitative data for NLC formulations, providing a reference for expected values when using **tricaproin** as the liquid lipid.

Table 1: Physicochemical Properties of NLC Formulations

| Formulati<br>on | Solid<br>Lipid               | Liquid<br>Lipid | Particle<br>Size (nm) | PDI         | Zeta<br>Potential<br>(mV) | Entrapme<br>nt<br>Efficiency<br>(%) |
|-----------------|------------------------------|-----------------|-----------------------|-------------|---------------------------|-------------------------------------|
| NLC-1           | Compritol®<br>888 ATO        | Oleic Acid      | 202.2                 | 0.44        | -21.5                     | 88                                  |
| NLC-2           | Glyceryl<br>Monostear<br>ate | Capryol 90      | ~150-200              | < 0.3       | -15 to -30                | > 80                                |
| NLC-3           | Tripalmitin                  | Coenzyme<br>Q10 | 125 - 207             | 0.09 - 0.22 | -7 to -24                 | > 80                                |
| NLC-4           | Gelucire®<br>44/14           | Miglyol®<br>812 | ~100                  | 0.1         | ~ -10                     | > 90                                |
| NLC-5           | Stearic<br>Acid              | -               | 64 - 217              | 0.2 - 0.5   | Negative                  | -                                   |

Data compiled from multiple sources for illustrative purposes.

Table 2: Influence of Lipid Composition on NLC Properties



| Parameter                 | Observation                                                                                                                                                                                                                           |
|---------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Solid:Liquid Lipid Ratio  | Increasing the proportion of liquid lipid (e.g., tricaproin) generally leads to a more amorphous lipid core, which can increase drug loading but may also affect particle size and stability. A common ratio is 70:30 (solid:liquid). |
| Total Lipid Concentration | Higher lipid concentrations can result in larger particle sizes but may also improve entrapment efficiency.                                                                                                                           |
| Type of Solid Lipid       | The choice of solid lipid influences the melting point, crystallinity, and drug-lipid interactions, thereby affecting drug loading and release.                                                                                       |
| Surfactant Concentration  | An optimal surfactant concentration is crucial for stabilizing the nanoparticles and preventing aggregation. Excessive amounts can lead to toxicity.                                                                                  |

# Conclusion

**Tricaproin** is a highly suitable liquid lipid for the development of NLCs, offering numerous advantages for drug delivery. By following the detailed protocols for formulation and characterization provided in this application note, researchers and drug development professionals can effectively harness the potential of **tricaproin**-based NLCs to create stable, high-capacity, and controlled-release drug delivery systems. The provided data and workflows serve as a valuable resource for the rational design and optimization of these advanced nanocarriers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery
  PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quality by design based development of nanostructured lipid carrier: a risk based approach [explorationpub.com]
- To cite this document: BenchChem. [Tricaproin in the Development of Nanostructured Lipid Carriers: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b052981#tricaproin-in-the-development-of-nanostructured-lipid-carriers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com